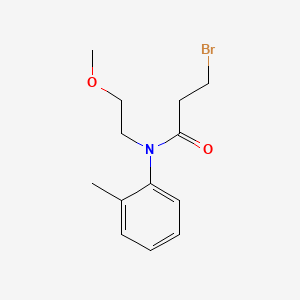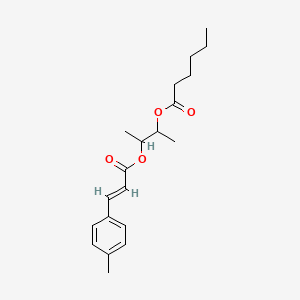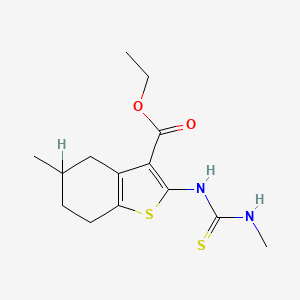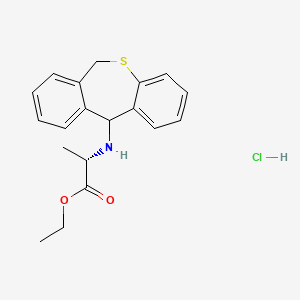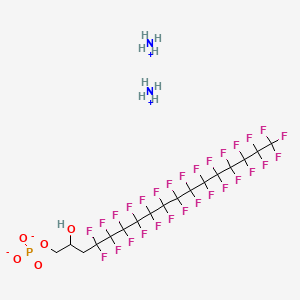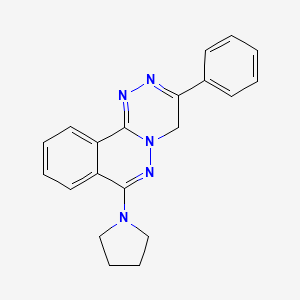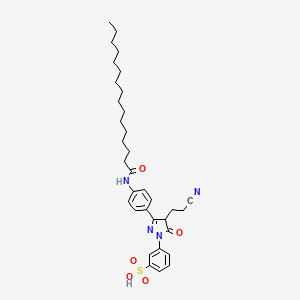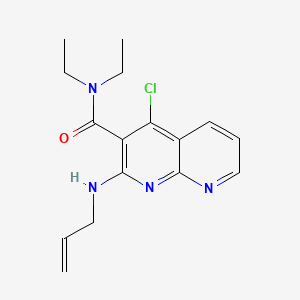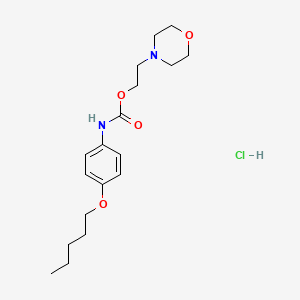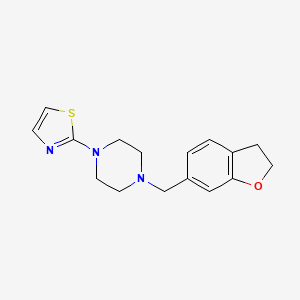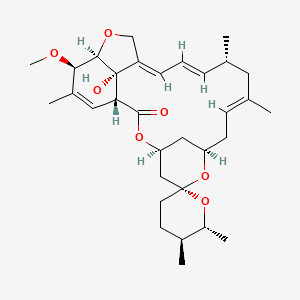
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- is a member of the milbemycin family, which are macrolide antibiotics. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, in particular, is used in veterinary medicine to control parasitic infections in animals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- involves complex organic synthesis techniques. The process typically starts with the fermentation of Streptomyces species, which produces the milbemycin compounds. These compounds are then chemically modified to obtain the desired structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the epoxy and deoxy groups .
Industrial Production Methods
Industrial production of Milbemycin B involves large-scale fermentation processes followed by purification and chemical modification. The fermentation is carried out in bioreactors under controlled conditions to maximize the yield of the desired compound. The purification process includes several steps such as extraction, crystallization, and chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Milbemycin B can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Employed in studies to understand the mechanisms of action of anthelmintic agents.
Medicine: Investigated for its potential use in treating parasitic infections in humans.
Mécanisme D'action
The mechanism of action of Milbemycin B involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects gamma-aminobutyric acid (GABA) receptors, further contributing to its anthelmintic effects .
Comparaison Avec Des Composés Similaires
Milbemycin B, 28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)- is similar to other milbemycin compounds such as Milbemycin A3 and Milbemycin A4. it is unique in its specific structural modifications, which confer distinct biological activities. Compared to avermectins, another class of macrolide antibiotics, milbemycins generally have lower toxicity and similar or better efficacy against certain parasites .
List of Similar Compounds
- Milbemycin A3
- Milbemycin A4
- Avermectin B1a
- Avermectin B1b
Propriétés
Numéro CAS |
51596-12-4 |
|---|---|
Formule moléculaire |
C32H46O7 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-24-hydroxy-21-methoxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O7/c1-19-8-7-9-24-18-36-29-28(35-6)22(4)15-27(32(24,29)34)30(33)37-26-16-25(11-10-20(2)14-19)39-31(17-26)13-12-21(3)23(5)38-31/h7-10,15,19,21,23,25-29,34H,11-14,16-18H2,1-6H3/b8-7+,20-10+,24-9+/t19-,21-,23+,25+,26-,27-,28+,29+,31-,32+/m0/s1 |
Clé InChI |
JAPXVXGBNCCGCS-RFEBHRRASA-N |
SMILES isomérique |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)\C)O[C@@H]1C |
SMILES canonique |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)OC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


